molecular formula C8H9NO B1265676 3-Methylformanilide CAS No. 3085-53-8

3-Methylformanilide

Cat. No.: B1265676
CAS No.: 3085-53-8
M. Wt: 135.16 g/mol
InChI Key: JPXIYUADQNFRCK-UHFFFAOYSA-N
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Description

3’-Methylformanilide, also known as N-methyl-N-phenylformamide, is an organic compound with the molecular formula C8H9NO. It is a colorless to slightly yellow liquid with a molecular weight of 135.16 g/mol. This compound is primarily used in organic synthesis and serves as a formylating reagent for certain organometallics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Methylformanilide can be synthesized through the reaction of methylaniline with formic acid in the presence of a solvent like toluene. The reaction mixture is distilled slowly to remove water, and the residue is then distilled under reduced pressure to obtain the product . Another method involves heating methylaniline with formamide in glacial acetic acid solution .

Industrial Production Methods: In industrial settings, the synthesis of 3’-Methylformanilide typically involves the use of large-scale reactors and continuous distillation processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the formylation process .

Chemical Reactions Analysis

Types of Reactions: 3’-Methylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Methylformanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methylformanilide involves facilitating the dissolution of reactants and the formation of intermediates, allowing for efficient progress of the desired chemical transformations. It interacts with substrates and catalysts at the molecular level, promoting the desired chemical reactions without directly participating in the reaction itself .

Comparison with Similar Compounds

Uniqueness of 3’-Methylformanilide: 3’-Methylformanilide is unique due to its specific formylating properties and its ability to act as a swelling agent in the dyeing process of meta-aramid fibers. Its versatility in various chemical reactions and applications in different fields of research and industry make it a valuable compound .

Properties

IUPAC Name

N-(3-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)9-6-10/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIYUADQNFRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184863
Record name 3'-Methylformanilide
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3085-53-8
Record name N-(3-Methylphenyl)formamide
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Record name 3'-Methylformanilide
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Record name m-Formotoluidide
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Record name 3'-Methylformanilide
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Record name 3'-methylformanilide
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Record name 3'-Methylformanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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